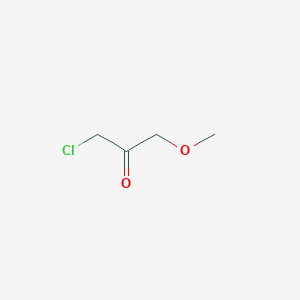

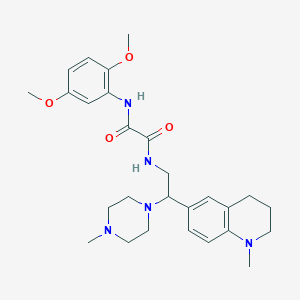

![molecular formula C22H18N4O5S B2585148 3-Benzolsulfonamido-N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamid CAS No. 886891-89-0](/img/structure/B2585148.png)

3-Benzolsulfonamido-N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Wirkmechanismus

The mechanism of action of 3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood. However, it has been suggested that its antimicrobial activity is due to its ability to inhibit the growth of bacterial cells by targeting the bacterial cell wall synthesis. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. Its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.

Biochemical and Physiological Effects:

3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. It has also been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and can enhance cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using 3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide in lab experiments is its versatility. It can be used in various research areas, including microbiology, oncology, and neuroscience. It is also relatively easy to synthesize, and its purity and yield can be optimized. However, one of the limitations of using this compound is its potential toxicity. It is essential to handle it with care and follow safety protocols to avoid any adverse effects.

Zukünftige Richtungen

There are several future directions for the research on 3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. One potential area of focus is its use in the development of new antibiotics to combat antibiotic-resistant bacteria. Another potential direction is its use in the development of new anticancer drugs with fewer side effects. Additionally, it can be further investigated for its potential use in the treatment of neurodegenerative disorders. Further studies can also be conducted to explore its potential as a fluorescent probe for metal ions in biological systems.

Conclusion:

3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to ensure high yield and purity of the final product. It has been extensively studied for its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential use in the treatment of neurodegenerative disorders. While it has several advantages in lab experiments, its potential toxicity should be considered when handling it. There are several future directions for research on this compound, including its use in the development of new antibiotics and anticancer drugs, as well as its potential as a fluorescent probe for metal ions.

Synthesemethoden

The synthesis of 3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves several steps, including the reaction of benzenesulfonyl chloride with 2-amino-5-(2-methoxyphenyl)-1,3,4-oxadiazole, followed by the reaction of the resulting product with 3-aminobenzamide. The final product is obtained through recrystallization and purification. This synthesis method has been optimized to ensure high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

- In einer Studie von Szafrański et al. wurden neuartige Derivate dieser Verbindung synthetisiert und auf ihre Antikrebsaktivität gegen menschliche Tumorzelllinien (HeLa, HCT-116 und MCF-7) getestet . Verbindung 31, die einen 5-Nitrothiophen-Rest trägt, zeigte eine potente Antikrebsaktivität mit IC50-Werten von 0,5 µM (HCT-116), 4 µM (MCF-7) und 4,5 µM (HeLa). Die Analyse der Struktur-Wirkungs-Beziehung unterstrich die Bedeutung der Position des Sulfonamid-Restes relativ zum Oxadiazol-Ring.

- Die einzigartige Struktur der Verbindung macht sie zu einem vielseitigen Baustein für die Entwicklung neuer Materialien und pharmazeutischer Verbindungen . Forscher können ihre Substituenten modifizieren, um Derivate mit spezifischen Eigenschaften zu erzeugen, wie z. B. verbesserte Löslichkeit, Stabilität oder Bindungsaffinität.

Krebsforschung

Materialwissenschaften und Wirkstoffdesign

Zusammenfassend lässt sich sagen, dass „3-Benzolsulfonamido-N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamid“ vielversprechend in der Krebsforschung, Materialwissenschaft, Wirkstoffentwicklung, biochemischen Studien, organischen Synthese und computergestützten Chemie ist. Seine vielseitigen Anwendungen machen es zu einer faszinierenden Verbindung für weitere Untersuchungen. 🌟

Eigenschaften

IUPAC Name |

3-(benzenesulfonamido)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O5S/c1-30-19-13-6-5-12-18(19)21-24-25-22(31-21)23-20(27)15-8-7-9-16(14-15)26-32(28,29)17-10-3-2-4-11-17/h2-14,26H,1H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQREXSHYBJCDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

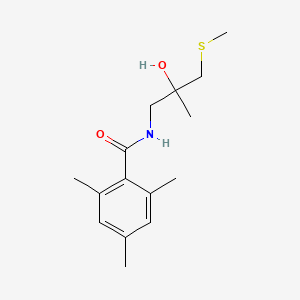

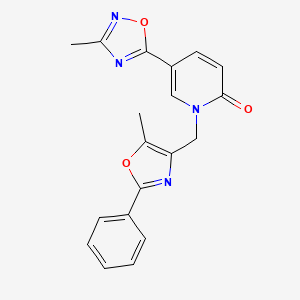

![1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2585065.png)

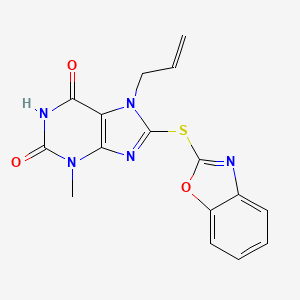

![3-(4-bromobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585066.png)

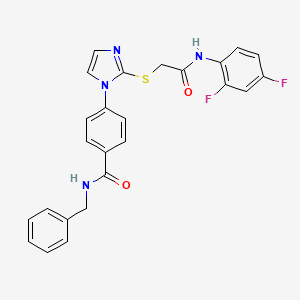

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2585072.png)

![N-(5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2585074.png)

![2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2585077.png)

![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2585079.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine](/img/structure/B2585085.png)

![1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one](/img/structure/B2585086.png)